molecular formula C14H11NO2S B11783205 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11783205
M. Wt: 257.31 g/mol
InChI Key: FODUDPNNROPGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a high-purity chemical compound offered for non-clinical research purposes. This molecule features a benzo[b]thiophene scaffold linked to a pyrrole-carboxylic acid group, a structural motif of significant interest in medicinal chemistry and materials science. Its distinct architecture makes it a valuable building block for researchers in pharmaceutical development, particularly in the exploration of new enzyme inhibitors or receptor modulators. The compound's potential mechanism of action is anticipated to be linked to its ability to interact with biological targets through specific molecular recognition; for instance, related heterocyclic compounds have been documented to exhibit competitive or uncompetitive enzymatic inhibition, such as in the case of xanthine oxidase . This product is strictly labeled and intended For Research Use Only (RUO). RUO products are essential tools designed exclusively for laboratory research in controlled environments, such as in fundamental biomedical research, drug discovery endeavors, and the development of novel diagnostic assays . They are not manufactured as, and must not be used as, in vitro diagnostic medical devices (IVDs) or for any direct human clinical or therapeutic procedures. This product is not intended for human or animal consumption. Researchers handling this compound should adhere to all applicable safety protocols and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

5-(5-methyl-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H11NO2S/c1-8-2-5-12-9(6-8)7-13(18-12)10-3-4-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17)

InChI Key

FODUDPNNROPGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C3=CC=C(N3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[b]thiophene Intermediate

The 5-methylbenzo[b]thiophene subunit is typically synthesized via cyclization reactions. A common route involves the condensation of o-methylthioaniline derivatives with α,β-unsaturated carbonyl compounds. For example, 5-methylbenzo[b]thiophene-2-carbaldehyde can be prepared by treating 2-bromo-5-methylthiophenol with propargyl aldehyde in the presence of a palladium catalyst. Alternative methods employ Friedel-Crafts acylation to introduce the methyl group at the 5-position, followed by thiophene ring closure using elemental sulfur or Lawesson’s reagent.

Key Reaction:

2-Bromo-5-methylthiophenol+Propargyl aldehydePd(PPh3)45-Methylbenzo[b]thiophene-2-carbaldehyde\text{2-Bromo-5-methylthiophenol} + \text{Propargyl aldehyde} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-Methylbenzo[b]thiophene-2-carbaldehyde}

Synthesis of the Pyrrole-2-carboxylic Acid Derivative

The pyrrole ring with a carboxylic acid group at the 2-position is often constructed via the Knorr pyrrole synthesis , which involves the condensation of a β-ketoester with ammonia or a primary amine. For instance, ethyl 3,5-diketohexanoate reacts with ammonium acetate under acidic conditions to yield ethyl pyrrole-2-carboxylate, which is subsequently hydrolyzed to the free acid using NaOH. Oxidation of 5-methylpyrrole-2-carbaldehyde using KMnO₄ in acidic methanol has also been reported as a viable pathway to the carboxylic acid.

Key Reaction:

5-Methylpyrrole-2-carbaldehydeKMnO4,H+Pyrrole-2-carboxylic acid\text{5-Methylpyrrole-2-carbaldehyde} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Pyrrole-2-carboxylic acid}

Coupling Strategies for Final Assembly

The coupling of the benzo[b]thiophene and pyrrole subunits is achieved through cross-coupling reactions or direct cyclization . A palladium-catalyzed Suzuki-Miyaura coupling between 5-methylbenzo[b]thiophene-2-boronic acid and a halogenated pyrrole-2-carboxylic acid derivative (e.g., 5-bromo-1H-pyrrole-2-carboxylic acid) has shown moderate yields (45–60%). Alternatively, Stille coupling using organotin reagents and Pd(PPh₃)₄ as a catalyst offers improved regioselectivity but requires stringent anhydrous conditions.

Key Reactions and Mechanisms

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The presence of electron-withdrawing groups on the pyrrole ring (e.g., carboxylic acid) enhances reactivity by stabilizing the transition state.

Oxidation and Functional Group Interconversion

The oxidation of aldehyde intermediates to carboxylic acids is critical. KMnO₄-mediated oxidation in acidic methanol achieves near-quantitative conversion but requires careful pH control to prevent over-oxidation. Recent advances employ catalytic TEMPO/NaClO systems for milder conditions, reducing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Suzuki Coupling : A mixture of dioxane and water (4:1) at 80°C optimizes solubility and catalyst activity.

  • Knorr Synthesis : Ethanol at reflux (78°C) maximizes cyclization efficiency while minimizing ester hydrolysis.

Catalytic Systems

  • Pd(PPh₃)₄ vs. PdCl₂(dppf) : The latter provides higher turnover numbers (TON > 1,000) in Stille couplings due to superior stability.

  • Ligand Design : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in coupling reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura Coupling55–60Scalable, air-stable reagentsRequires pre-functionalized subunits
Stille Coupling65–70High regioselectivityToxicity of organotin reagents
Direct Cyclization30–40Atom economyLimited substrate scope

Challenges and Limitations

  • Functional Group Compatibility : The carboxylic acid group can coordinate to palladium catalysts, necessitating protective groups (e.g., methyl esters) during coupling steps.

  • Purification Difficulties : The product’s low solubility in polar solvents complicates chromatographic separation .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrrole and benzothiophene rings exhibit distinct reactivity in EAS due to their electronic environments:

Reaction Type Site of Reaction Common Reagents/Conditions Outcome
NitrationPyrrole C3/C4 positionsHNO₃/H₂SO₄ (0–5°C, 2–4 hours)Nitro derivatives (para to carboxylic acid)
SulfonationBenzothiophene C3/C4H₂SO₄/SO₃ (room temperature, 6–8 hours)Sulfonic acid derivatives
HalogenationPyrrole C3Cl₂/FeCl₃ (40–60°C, 1–2 hours)Chlorinated analogs

Key Notes :

  • The methyl group on benzothiophene acts as an electron-donating group, directing substitution to the more reactive pyrrole ring.

  • Carboxylic acid deprotonation under basic conditions alters regioselectivity by activating specific positions.

Nucleophilic Substitution

The carboxylic acid group enables direct functionalization through nucleophilic acyl substitution:

Reagent Conditions Product Yield
Thionyl chloride (SOCl₂)Reflux, 3–4 hoursAcid chloride intermediate75–85%
Alcohols (R-OH)Acid chloride + pyridine, 0°CEsters (e.g., methyl/ethyl esters)60–70%
Amines (R-NH₂)DCC/HOBt, DMF, 12 hours Amides50–65%

Example Reaction :

Acid+SOCl2Acid chlorideR-NH2Amide+HCl\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{R-NH}_2} \text{Amide} + \text{HCl}

This pathway is critical for synthesizing bioactive derivatives, such as antimicrobial agents.

Cycloaddition Reactions

The pyrrole ring participates in [4+2] cycloadditions under specific conditions:

Dienophile Conditions Product
Maleic anhydrideHeat (120°C, 8 hours)Diels-Alder adducts
TetracyanoethyleneMicrowave, 100°C, 1 hourFused bicyclic systems

Mechanistic Insight :

  • Electron-withdrawing carboxylic acid group enhances diene reactivity.

  • Steric hindrance from the benzothiophene moiety may limit regioselectivity.

Oxidation and Reduction

Controlled redox reactions modify the core structure:

Reaction Reagents Outcome
Oxidation (pyrrole ring)H₂O₂/Fe²⁺, pH 7Pyrrolidone formation
Reduction (carboxylic acid)LiAlH₄, THF, 0°CAlcohol derivative

Stability Note :
The methyl group stabilizes the benzothiophene ring against harsh oxidative conditions.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura and Sonogashira reactions enable functionalization of the benzothiophene ring:

Reaction Type Catalyst/Base Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ Aryl boronic acids55–70%
SonogashiraPdCl₂(PPh₃)₂, CuI Terminal alkynes45–60%

Applications :

  • Introduces aryl/alkynyl groups for tuning electronic properties in drug design .

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group:

Conditions Temperature/Time Product
Pyrolysis200–250°C, 2 hours2-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole
UV light (λ = 254 nm)RT, 24 hoursSame as above

Limitation :
Decarboxylation diminishes water solubility, impacting pharmacological utility.

pH-Dependent Tautomerism

The compound exhibits keto-enol tautomerism in solution:

pH Range Dominant Form Implications
Acidic (pH < 3)Keto formEnhanced electrophilicity at carbonyl
Neutral (pH 5–7)EquilibriumBalanced reactivity for substitutions
Basic (pH > 9)Enolate formFacilitates nucleophilic additions

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, compounds with similar structures have shown effectiveness in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. The DPPH radical scavenging method has been employed to evaluate these activities, revealing that certain derivatives possess antioxidant activity exceeding that of ascorbic acid .

Antimicrobial Properties
The compound has potential applications in developing new antimicrobial agents. Studies have shown that pyrrole derivatives can inhibit the growth of various bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanisms often involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Materials Science Applications

Organic Electronics
The unique electronic properties of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid make it a candidate for applications in organic electronics. Its ability to form conductive films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of sulfur in its structure enhances charge transport properties, making it suitable for these applications .

Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are desirable traits for various industrial applications .

Environmental Applications

Photocatalysis
The compound's ability to absorb light and facilitate chemical reactions under irradiation positions it well for photocatalytic applications. It can be used to degrade environmental pollutants, such as dyes and pesticides, through advanced oxidation processes. This application is particularly relevant in wastewater treatment technologies .

Case Study 1: Antioxidant Evaluation

A study synthesized several pyrrole derivatives and evaluated their antioxidant capacities using the DPPH assay. Among these derivatives, one compound exhibited an IC50 value significantly lower than ascorbic acid, indicating its potential as a natural antioxidant agent in food preservation and health supplements .

Case Study 2: Antimicrobial Screening

A series of pyrrole-based compounds were tested against various bacterial strains. Results indicated that certain modifications to the molecular structure enhanced antimicrobial activity, suggesting pathways for developing new antibiotics from this class of compounds .

Mechanism of Action

The mechanism of action of 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[b]thiophene Ring

The benzo[b]thiophene ring’s substituents significantly influence electronic properties, solubility, and bioactivity. Key analogs include:

Compound Name CAS Substituent Molecular Formula Molecular Weight Purity Key Properties
5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid 1556404-24-0 -CH₃ C₁₀H₉NO₂S 207.25 N/A Hydrophobic; electron-donating methyl group
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid 1897826-70-8 -OH C₁₀H₇NO₃S 209.23 97% Increased polarity; potential H-bond donor
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid 1889802-11-2 -OCH₃ C₁₁H₉NO₃S 223.26 95% Moderate lipophilicity; steric bulk

Key Observations :

  • Electronic Effects : The methyl group (-CH₃) in the target compound is electron-donating, enhancing aromatic stability compared to the electron-withdrawing -OH and -OCH₃ groups in analogs .
  • Solubility : The hydroxy derivative’s -OH group improves aqueous solubility, whereas the methyl and methoxy analogs exhibit higher logP values, favoring membrane permeability .
  • Synthetic Yields : Methoxy and hydroxy derivatives are synthesized with 95% and 97% purity , respectively, suggesting efficient coupling reactions under optimized conditions .

Core Heterocycle Modifications

Thieno[3,2-b]pyrrole vs. Benzo[b]thiophene-pyrrole
  • 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 332099-14-6) replaces the benzo[b]thiophene with a thieno-pyrrole system. Molecular Weight: 181.21 vs. 207.25 (target). Solubility: Higher logS (-2.21 vs. -3.12 for target) due to smaller hydrophobic surface area .
Pyrrole-Phenyl vs. Pyrrole-Benzothiophene
  • 5-Phenyl-1H-pyrrole-2-carboxylic acid (CAS: 6636-06-2) lacks the sulfur-containing benzo[b]thiophene.
    • Molecular Weight : 187.17 vs. 207.25 (target).
    • Electron Density : The phenyl group provides less electron-richness compared to benzo[b]thiophene, altering reactivity in electrophilic substitutions .

Research Findings and Implications

  • Synthetic Accessibility : Boronic acid intermediates (e.g., 5-methylbenzo[b]thiophene-2-boronic acid) enable modular synthesis of analogs via cross-coupling .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (-CH₃) improve metabolic stability but reduce solubility.
    • Polar substituents (-OH) enhance solubility at the cost of cell permeability.
  • Computational Predictions : DFT studies (e.g., using B3LYP functionals ) could model electronic distributions to guide further optimization.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property Target Compound 5-Hydroxy Analog 5-Methoxy Analog Thieno-pyrrole Analog
logP 2.85 1.92 2.45 1.78
logS (ESOL) -3.12 -2.67 -2.89 -2.21
TPSA (Ų) 70.5 97.5 76.7 65.2
H-Bond Donors 2 3 2 1

Data derived from computational models and experimental analyses

Biological Activity

5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound notable for its unique structural features, including a pyrrole ring and a carboxylic acid group. Its molecular formula is C14H11NO2SC_{14}H_{11}NO_2S with a molar mass of approximately 273.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in various studies.

Chemical Structure and Properties

The compound's structure plays a critical role in its biological activity. The presence of the methyl group on the benzo[b]thiophene moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC14H11NO2SC_{14}H_{11}NO_2S
Molar Mass273.31 g/mol
CAS Number1889850-01-4
Hazard StatementsH302, H315, H319, H335

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
  • Keap1-Nrf2 Pathway Modulation : The compound may influence oxidative stress responses via the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense mechanisms against oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. For instance, the methyl substitution on the benzo[b]thiophene enhances its interaction with target proteins.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidLacks methyl substitutionAntimicrobial, anticancerSimpler structure
5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidContains trifluoromethyl groupEnhanced biological activityIncreased lipophilicity
5-(Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acidContains methoxy groupVaries by substitutionPotential for different reactivity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

  • Anticancer Activity : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Oxidative Stress Modulation : Research has shown that derivatives of this compound can inhibit the Keap1-Nrf2 interaction, leading to enhanced antioxidant responses in cellular models .
  • Antimicrobial Effects : In vitro studies have revealed that related pyrrole derivatives show promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and how are the products characterized?

  • Methodological Answer : A typical synthesis involves Suzuki-Miyaura cross-coupling to attach the benzo[b]thiophene moiety to the pyrrole core, followed by carboxylation. For example, a Boc-protected pyrroleboronic acid can undergo coupling with a halogenated benzo[b]thiophene derivative, followed by deprotection and oxidation. Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. Melting point analysis and IR spectroscopy may also supplement structural confirmation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons on benzo[b]thiophene vs. pyrrole) and carbon hybridization.
  • HRMS (ES+) : Validates molecular formula with precision (e.g., calculated vs. observed m/z for [M+H]⁺).
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations. Cross-referencing with synthetic intermediates (e.g., Boc-protected precursors) ensures stepwise accuracy .

Q. What are the key considerations in designing a synthetic pathway for introducing substituents on the benzo[b]thiophene moiety?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., methyl at position 5 of benzo[b]thiophene) to control coupling sites.
  • Protection-Deprotection : Carboxylic acid groups may require protection (e.g., esterification) during halogenation or coupling steps.
  • Compatibility : Ensure reaction conditions (e.g., palladium catalysts for Suzuki coupling) do not degrade sensitive functional groups .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model frontier molecular orbitals (HOMO/LUMO), predicting reactivity sites. For example, the electron-withdrawing carboxylic acid group may lower the LUMO energy, enhancing electrophilic aromatic substitution feasibility. Solvent effects and vibrational frequencies (IR) can also be simulated to match experimental data .

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency.
  • Temperature Control : Higher temperatures may accelerate coupling but risk decomposition; microwave-assisted synthesis could improve kinetics.
  • Purification : Use column chromatography with gradient elution to isolate intermediates. Reported yields of ~40% for similar pathways suggest iterative optimization of Boc-deprotection and carboxylation steps .

Q. What strategies are used to resolve contradictory data in the synthesis and characterization of similar heterocyclic compounds?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., HRMS with 2D NMR like COSY/HSQC) to resolve ambiguous signals.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to identify variables affecting yields or byproducts .

Q. How does the introduction of a methyl group on the benzo[b]thiophene ring affect the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : The methyl group at position 5 of benzo[b]thiophene introduces steric hindrance, potentially directing electrophilic attacks to less hindered positions. Computational studies (DFT) can quantify steric maps and electrostatic potential surfaces. Experimentally, X-ray crystallography (if available) or NOESY NMR can reveal packing interactions, such as π-π stacking between aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.